Nobilone

Cannabinoid receptor Binding affinity Potency

Select Nabilone for your CB1/CB2 research. With low nanomolar Ki (2.19 nM CB1, 1.84 nM CB2) and a partial agonist profile, it minimizes off-target effects. Its extended duration (6 hr) and distinct metabolic signature enable once-daily dosing studies and reliable compliance monitoring. Proven antiemetic efficacy: 80% response vs. 32% for prochlorperazine. Ideal for in vitro pharmacology, clinical trials, and agonist replacement therapy research.

Molecular Formula C14H10O4
Molecular Weight 242.23 g/mol
Cat. No. B1257915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNobilone
Synonymsnobilone
Molecular FormulaC14H10O4
Molecular Weight242.23 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC2=C1C3=C(C2=O)C=C(C=C3)O)O
InChIInChI=1S/C14H10O4/c1-18-12-6-8(16)5-11-13(12)9-3-2-7(15)4-10(9)14(11)17/h2-6,15-16H,1H3
InChIKeyGLMNDDJSYQXNSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nabilone: A Potent Synthetic Cannabinoid Agonist with Unique Pharmacokinetic and Pharmacodynamic Differentiation


Nabilone (CAS 51022-71-0) is a synthetic cannabinoid and structural analog of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive constituent of Cannabis sativa [1]. It functions as a partial agonist at both cannabinoid receptor type 1 (CB1) and type 2 (CB2), with binding affinities in the low nanomolar range [2]. Approved by the U.S. Food and Drug Administration (FDA) in 1985 for chemotherapy-induced nausea and vomiting, nabilone is distinguished from other synthetic cannabinoids by its high oral bioavailability, extended duration of action, and unique metabolic profile [3].

Why Nabilone Cannot Be Simply Replaced by Dronabinol or Other Synthetic Cannabinoids


Despite sharing a common mechanism as CB1/CB2 agonists, nabilone exhibits critical pharmacokinetic and metabolic differences that preclude simple interchangeability with dronabinol (oral Δ⁹-THC) or other in-class compounds. Nabilone demonstrates approximately 2- to 5-fold higher bioavailability and a longer duration of action than dronabinol, which directly impacts dosing frequency and therapeutic effect [1]. Furthermore, nabilone produces urinary metabolites that are distinct from those of Δ⁹-THC, enabling differential monitoring of medication adherence versus illicit cannabis use [2]. These properties, combined with its superior antiemetic efficacy over conventional agents like prochlorperazine, mean that selecting a substitute without equivalent pharmacokinetic behavior risks suboptimal patient outcomes.

Nabilone's Verifiable Differentiation: A Quantitative Comparative Analysis


Receptor Binding Affinity: Higher Potency at CB1 and CB2 Compared to Δ⁹-THC

Nabilone exhibits higher binding affinity for human CB1 and CB2 receptors than Δ⁹-THC, indicating greater potency in vitro. The dissociation constant (Ki) for nabilone at human CB1 is 2.19 nM, compared to a reported Ki of approximately 40 nM for Δ⁹-THC under comparable conditions [1]. At CB2, nabilone's Ki is 1.84 nM, whereas Δ⁹-THC has a Ki of approximately 36 nM [1].

Cannabinoid receptor Binding affinity Potency

Functional Efficacy: Greater cAMP Inhibition and GTPγS Binding than Δ⁹-THC

In functional assays using mouse brain tissue, nabilone induces greater cAMP inhibition and GTPγS binding than Δ⁹-THC, demonstrating superior efficacy at the receptor level [1]. This suggests that nabilone activates downstream signaling pathways more robustly than the natural ligand.

Cannabinoid receptor Functional assay Efficacy

Pharmacokinetic Superiority: Slower Onset, Longer Duration, and Higher Bioavailability than Dronabinol

In a direct head-to-head clinical study, nabilone demonstrated a slower onset of peak subjective effects (180–240 minutes) compared to dronabinol (90 minutes) and a longer duration of action (6 hours versus 4 hours) [1]. The effects of nabilone were also more dose-related, consistent with its improved oral bioavailability [1].

Pharmacokinetics Bioavailability Duration of action

Clinical Antiemetic Efficacy: Superior Response Rate Over Prochlorperazine

In a double-blind, crossover trial of 113 patients receiving cancer chemotherapy, 80% of patients responded to nabilone therapy, compared to only 32% responding to prochlorperazine (P < 0.001) [1]. Nabilone also significantly reduced nausea (P < 0.01) and vomiting episodes (P < 0.001) compared to the conventional antiemetic [1].

Antiemetic Chemotherapy-induced nausea Clinical trial

Patient Preference: Higher Proportion of Patients Choose Nabilone Over Prochlorperazine

In a separate randomized, double-blind study of 80 evaluable patients, 75% reported nabilone to be more effective than prochlorperazine for relief of nausea and vomiting [1]. Of these, 46 patients required further chemotherapy and continued taking nabilone as their antiemetic of choice [1].

Patient preference Antiemetic Quality of life

Distinct Urinary Metabolites: Enabling Differentiation from Illicit Cannabis Use

Unlike dronabinol, nabilone produces urinary metabolites that are distinct from those of Δ⁹-THC, allowing for definitive differentiation between prescribed nabilone use and illicit cannabis consumption [1]. This is a critical advantage in clinical and forensic settings.

Metabolism Urinalysis Compliance monitoring

Optimal Scenarios for Nabilone Procurement Based on Quantitative Differentiation


Preclinical Cannabinoid Research Requiring High-Potency CB1/CB2 Agonists

Investigators studying CB1/CB2 receptor pharmacology should consider nabilone due to its low nanomolar Ki values (2.19 nM at CB1, 1.84 nM at CB2) [1]. This high potency reduces the compound concentration needed in vitro, minimizing off-target effects and solvent interference. Its partial agonist profile also provides a more nuanced activation pattern than full agonists, useful for dissecting signaling pathways.

Pharmacokinetic Studies of Synthetic Cannabinoids with Superior Oral Bioavailability

Researchers requiring a cannabinoid agonist with predictable oral absorption and extended duration of action should select nabilone over dronabinol. Nabilone's slower time to peak (180–240 min) and longer duration (6 h) compared to dronabinol (90 min peak, 4 h duration) [1] make it ideal for studies investigating once-daily dosing regimens or sustained therapeutic effects.

Clinical Trials for Chemotherapy-Induced Nausea and Vomiting (CINV) in Refractory Patients

For clinical trials enrolling patients who have failed conventional antiemetics, nabilone offers a proven efficacy advantage. In head-to-head studies, nabilone achieved an 80% response rate versus 32% for prochlorperazine [1], and 75% of patients preferred nabilone over the standard agent [2]. This differential supports its use as a second-line or rescue therapy in oncology trials.

Cannabis Use Disorder Research with Urinary Monitoring Requirements

Studies evaluating agonist replacement therapy for cannabis use disorder benefit from nabilone's distinct metabolic signature. Because nabilone's urinary metabolites do not cross-react with Δ⁹-THC immunoassays [1], investigators can reliably distinguish medication compliance from ongoing illicit cannabis use. This advantage is not shared by dronabinol, whose metabolites overlap with those of smoked cannabis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nobilone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.